molecular formula C9H8ClI B13585937 1-Chloro-3-cyclopropyl-5-iodobenzene

1-Chloro-3-cyclopropyl-5-iodobenzene

Katalognummer: B13585937
Molekulargewicht: 278.52 g/mol
InChI-Schlüssel: HQCDRGGLXHDYCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-3-cyclopropyl-5-iodobenzene is a halogenated aromatic compound that belongs to the class of cyclopropyl-substituted benzene derivatives.

Vorbereitungsmethoden

The synthesis of 1-Chloro-3-cyclopropyl-5-iodobenzene can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction, where 1-bromo-3-chloro-5-iodobenzene is reacted with cyclopropylboronic acid in the presence of a palladium catalyst . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under an inert atmosphere.

Industrial production methods for this compound may involve similar cross-coupling reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

1-Chloro-3-cyclopropyl-5-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the iodine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form cyclohexyl derivatives. Reagents such as potassium permanganate (oxidation) and lithium aluminum hydride (reduction) are typically used.

    Cross-Coupling Reactions: Besides the Suzuki reaction, the compound can undergo other palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira couplings, to form various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-Chloro-3-cyclopropyl-5-iodobenzene has several scientific research applications:

    Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes in the body.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including natural products and polymers.

    Material Science: The compound is used in the development of advanced materials, such as liquid crystals and organic semiconductors, due to its unique electronic properties.

Wirkmechanismus

The mechanism of action of 1-Chloro-3-cyclopropyl-5-iodobenzene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropyl group can enhance the compound’s binding affinity and selectivity by providing steric hindrance and electronic effects .

Vergleich Mit ähnlichen Verbindungen

1-Chloro-3-cyclopropyl-5-iodobenzene can be compared with other halogenated benzene derivatives, such as:

    1-Chloro-3-iodobenzene: Lacks the cyclopropyl group, resulting in different reactivity and applications.

    1-Bromo-3-chloro-5-iodobenzene: Similar structure but with a bromine atom instead of a cyclopropyl group, leading to variations in chemical behavior and uses.

    1,3-Dichloro-5-iodobenzene:

The presence of the cyclopropyl group in this compound makes it unique, as it can introduce additional steric and electronic effects that can be exploited in various chemical reactions and applications.

Eigenschaften

Molekularformel

C9H8ClI

Molekulargewicht

278.52 g/mol

IUPAC-Name

1-chloro-3-cyclopropyl-5-iodobenzene

InChI

InChI=1S/C9H8ClI/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6H,1-2H2

InChI-Schlüssel

HQCDRGGLXHDYCH-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=CC(=CC(=C2)I)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.